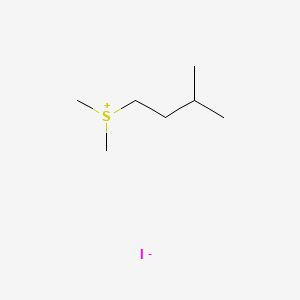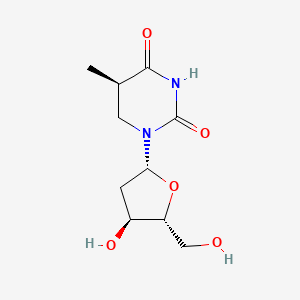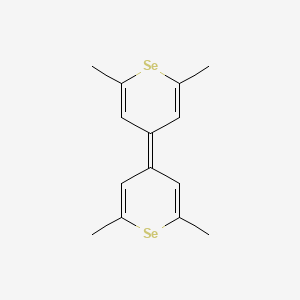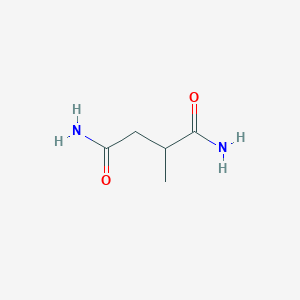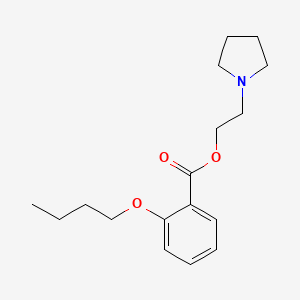
2-pyrrolidin-1-ylethyl 2-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyrrolidin-1-ylethyl 2-butoxybenzoate is an organic compound that features a pyrrolidine ring and a butoxybenzoate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-1-ylethyl 2-butoxybenzoate typically involves the esterification of 2-butoxybenzoic acid with 2-pyrrolidin-1-ylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-pyrrolidin-1-ylethyl 2-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
2-pyrrolidin-1-ylethyl 2-butoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-pyrrolidin-1-ylethyl 2-butoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etonitazene: A benzimidazole derivative with potent opioid effects.
Metonitazene: Another benzimidazole derivative with similar properties to etonitazene.
Isotonitazene: Structurally related to etonitazene and metonitazene, known for its high potency.
Uniqueness
2-pyrrolidin-1-ylethyl 2-butoxybenzoate is unique due to its specific combination of a pyrrolidine ring and a butoxybenzoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
73713-57-2 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylethyl 2-butoxybenzoate |
InChI |
InChI=1S/C17H25NO3/c1-2-3-13-20-16-9-5-4-8-15(16)17(19)21-14-12-18-10-6-7-11-18/h4-5,8-9H,2-3,6-7,10-14H2,1H3 |
Clé InChI |
KQESKWPZXUYZEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC=C1C(=O)OCCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
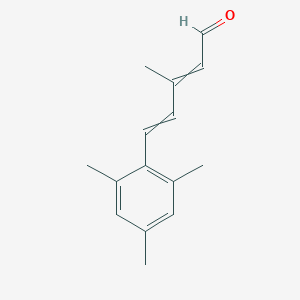
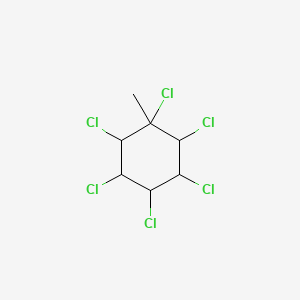
![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
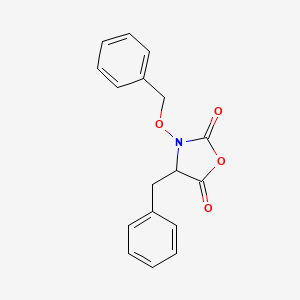
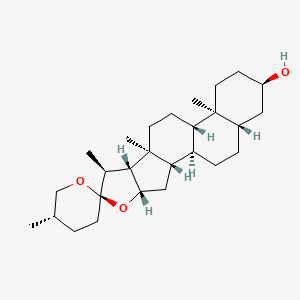
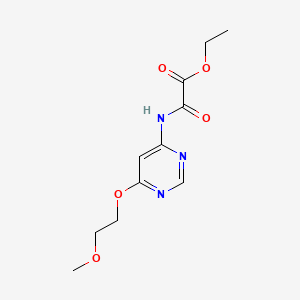
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)
